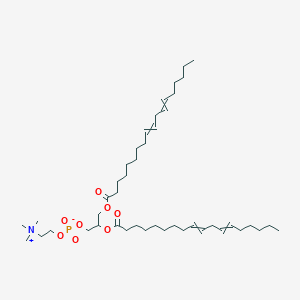
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a complex organic compound with the molecular formula C44H80NO8P. It belongs to the class of phosphatidylcholines, which are glycerophosphocholines where the two free hydroxyl groups are esterified with fatty acids. This compound is characterized by its two octadecadienoyl groups, which are long-chain fatty acids with double bonds at the 9th and 12th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with octadecadienoic acid, followed by the introduction of the trimethylammonioethyl phosphate group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienoyl groups can be oxidized to form epoxides or hydroxyl groups.
Reduction: The double bonds can also be reduced to form saturated fatty acid chains.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylammonio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted phosphatidylcholines depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: It serves as a component in liposome formulations for drug delivery systems.
Medicine: It is investigated for its potential in targeted drug delivery and as a carrier for vaccines.
Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The trimethylammonio group interacts with negatively charged components of the cell membrane, while the fatty acid chains integrate into the lipid bilayer. This compound can also act as a carrier for hydrophobic drugs, facilitating their transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-Di(octadeca-9,12-dienoyl)-sn-glycero-3-phosphocholine: Similar structure but lacks the trimethylammonio group.
1-Hexadecyl-2-(octadeca-9,12-dienoyl)-sn-glycero-3-phosphocholine: Contains a hexadecyl group instead of one of the octadecadienoyl groups.
(2R)-2-(9E,12E)-9,12-Octadecadienoyloxy-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate: Similar structure but with a palmitoyloxy group.
Uniqueness
The presence of the trimethylammonio group in 2,3-Bis(octadeca-9,12-dienoyloxy)propyl 2-(trimethylammonio)ethyl phosphate distinguishes it from other similar compounds. This group imparts unique properties such as enhanced interaction with cell membranes and improved solubility in aqueous environments, making it particularly useful in biomedical applications.
Properties
Molecular Formula |
C44H80NO8P |
|---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
2,3-di(octadeca-9,12-dienoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3 |
InChI Key |
FVXDQWZBHIXIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


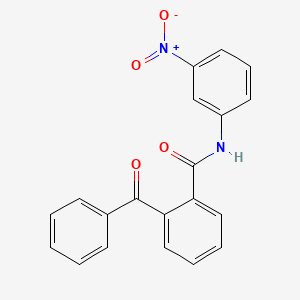
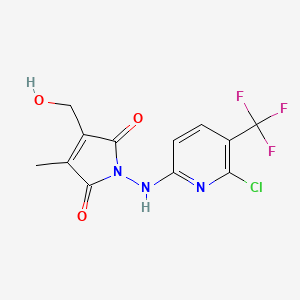
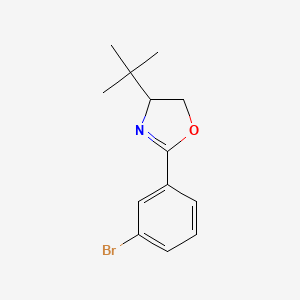
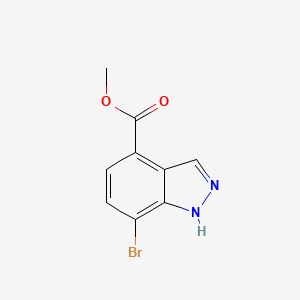

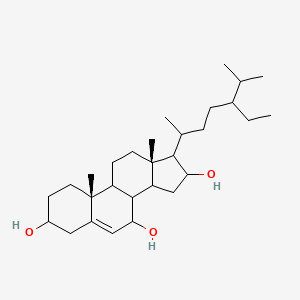

![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)

![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
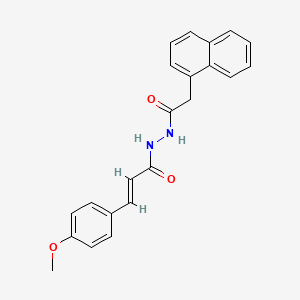
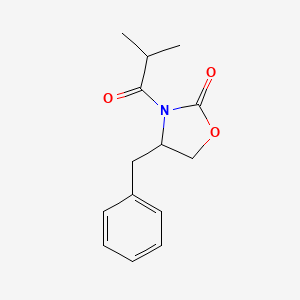
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
